molecular formula C9H14ClNS B2584013 1-(3-Methylsulfanylphenyl)ethanamine;hydrochloride CAS No. 2503205-27-2

1-(3-Methylsulfanylphenyl)ethanamine;hydrochloride

Cat. No. B2584013
CAS RN: 2503205-27-2
M. Wt: 203.73
InChI Key: FKRRLYWDTZYAKM-UHFFFAOYSA-N
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Description

1-(3-Methylsulfanylphenyl)ethanamine; hydrochloride, also known as 3-MMC, is a synthetic cathinone that has gained popularity as a recreational drug in recent years. However, 3-MMC also has potential applications in scientific research due to its unique chemical properties.

Scientific Research Applications

Antiarrhythmic Applications

A study describes a series of bis(arylalkyl)amines, highlighting their effects on prolonging the effective refractory period in isolated cardiac tissue. These compounds, including modifications similar to "1-(3-Methylsulfanylphenyl)ethanamine hydrochloride", act by prolonging the cardiac action potential without significantly altering the maximum rate of depolarization, categorizing them as selective class III antiarrhythmic agents. A key structural feature for enhanced activity was identified as the methanesulfonamido moiety on the aryl rings, emphasizing the compound's potential in cardiac potassium channel blockade (Cross et al., 1990).

Ligand Chemistry and Chiroptical Properties

Research on chiral, conformationally mobile tripodal ligands, including structures akin to "1-(3-Methylsulfanylphenyl)ethanamine hydrochloride", demonstrates their ability to form chiral, pseudo C3-symmetric complexes with Zn(II) and Cu(II) salts. These complexes exhibit significant electrophilic coordination sites and maintain structures conducive to anion–π and/or lone pair–π interactions in their coordination compounds. This study underscores the compound's versatility in creating supramolecular networks with potential applications in chiroptical material sciences (Canary et al., 1998).

Inhibition of Inflammatory Markers

Another study focuses on the synthesis of Apremilast, where "1-(3-Methylsulfanylphenyl)ethanamine hydrochloride" serves as a precursor. Apremilast, a phosphodiesterase 4 (PDE-4) inhibitor, is highlighted for its role in inhibiting multiple inflammatory markers involved in psoriasis' pathogenesis. This application illustrates the compound's potential in pharmaceutical formulations aimed at treating inflammatory conditions (Shan et al., 2015).

Photolysis and Photoaffinity Probes

A photolysis study of diazirines, related to "1-(3-Methylsulfanylphenyl)ethanamine hydrochloride", explores their utility in photoaffinity probes. Despite some limitations in biological systems due to reversible processes, this research offers insights into the compound's applicability in studying protein interactions and dynamics through photoinsertion products, which could be significant for biochemical research (Platz et al., 1991).

properties

IUPAC Name

1-(3-methylsulfanylphenyl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NS.ClH/c1-7(10)8-4-3-5-9(6-8)11-2;/h3-7H,10H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKRRLYWDTZYAKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)SC)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Methylsulfanylphenyl)ethanamine;hydrochloride

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